4-Benzyloxy-2,6-dinitro toluene
Description
4-Benzyloxy-2,6-dinitro toluene is a toluene derivative substituted with a benzyloxy group (-OCH₂C₆H₅) at the 4-position and nitro (-NO₂) groups at the 2- and 6-positions. This structure combines the aromatic framework of toluene with electron-withdrawing nitro groups and a bulky, hydrophobic benzyloxy substituent. Such modifications influence its physicochemical properties, including solubility, stability, and partitioning behavior.
Properties
IUPAC Name |
2-methyl-1,3-dinitro-5-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-10-13(15(17)18)7-12(8-14(10)16(19)20)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFLGHVZCWIPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238554 | |
| Record name | Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352396-17-8 | |
| Record name | Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352396-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-methyl-1,3-dinitro-5-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Benzyloxy-2,6-dinitro toluene typically involves the nitration of 4-benzyloxy toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro groups are introduced at the 2 and 6 positions of the toluene ring.
Industrial production methods for this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and product purity. The use of flow chemistry systems allows for efficient heat management and minimizes the risk of hazardous reactions.
Chemical Reactions Analysis
4-Benzyloxy-2,6-dinitro toluene undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or other strong nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields 4-benzyloxy-2,6-diamino toluene.
Scientific Research Applications
4-Benzyloxy-2,6-dinitro toluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Materials Science: The compound can be used in the development of advanced materials, including polymers and explosives.
Analytical Chemistry: It can be used as a standard or reference compound in analytical methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2,6-dinitro toluene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can further react with biological molecules, potentially causing oxidative stress and cellular damage .
The benzyloxy group can also participate in metabolic transformations, leading to the formation of reactive oxygen species. These species can induce lipid peroxidation and other oxidative processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1. Comparison of Dinitrotoluene Derivatives
*Experimental logPTol/W values for DNT isomers derived from SAMPL9 challenge simulations using GAFF/IPolQ-Mod + LJ-fit force fields .
†Estimated based on benzyloxy group’s contribution to hydrophobicity.
Key Findings from Molecular Dynamics (MD) Studies
The SAMPL9 challenge employed MD simulations to predict logPTol/W for 16 APIs, highlighting the role of solvent-solute interactions. For DNT isomers, GAFF/IPolQ-Mod + LJ-fit force fields achieved higher accuracy (R² = 0.74) compared to GAFF/RESP (R² = 0.54) . Applying similar methodologies, this compound’s logPTol/W is expected to exceed those of DNT isomers due to the benzyloxy group’s hydrophobicity. However, its larger size may complicate solvent cavity formation, necessitating force field adjustments.
Toluene Diisocyanates (TDIs)
While structurally distinct, toluene diisocyanates (e.g., 2,4-TDI and 2,6-TDI) share the toluene core but replace nitro/benzyloxy groups with isocyanate (-NCO) functionalities (Table 2). These compounds are pivotal in polyurethane production, contrasting with DNTs’ roles in explosives or drug intermediates.
Table 2. Structural Comparison with TDI Isomers
| Compound | Substituents | Key Applications |
|---|---|---|
| 2,4-TDI | 2-NCO, 4-NCO, 1-CH₃ | Polymer synthesis |
| This compound | 2-NO₂, 6-NO₂, 4-OCH₂C₆H₅ | Not specified (research-stage) |
Research Implications and Data Gaps
- Partitioning Behavior : Experimental validation of this compound’s logPTol/W is critical, as current estimates rely on analog extrapolation. SAMPL9 methodologies could guide such studies.
- Toxicity and Stability : The benzyloxy group may alter metabolic pathways compared to DNT isomers, warranting toxicokinetic analyses.
- Synthetic Applications : Unlike TDIs , this compound’s utility in materials science remains unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
